

A Spectroscopic Showdown: Unveiling the Character of 4-Nitrobenzothioamide and Its Derivatives

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Compound of Interest

Compound Name: 4-Nitrobenzothioamide

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[City, State] – A comprehensive spectroscopic comparison of **4-Nitrobenzothioamide** and its derivatives reveals key structural and electronic insights valuable for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their spectroscopic properties, supported by experimental data from various analytical techniques, to facilitate a deeper understanding of these compounds.

This publication offers a side-by-side comparison of **4-Nitrobenzothioamide** with its oxygen analogue, 4-Nitrobenzamide, and other relevant derivatives, highlighting the influence of the thioamide group and other substituents on their spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-Nitrobenzothioamide**, its oxygen analogue 4-Nitrobenzamide, and a representative derivative, N-phenyl-4-nitrobenzamide. This comparative data provides a clear overview of the shifts and changes in spectral features upon structural modification.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Protons (ortho to C=S/C=O)	Aromatic Protons (meta to C=S/C=O)	Amide/Thioamide Protons (NH ₂)
4-Nitrobenzamide[1]	8.05 (d)	8.35 (d)	7.74-8.05 (m)
N-phenyl-4-nitrobenzamide[2][3]	~7.9 (m)	~8.3 (m)	~10.4 (s, NH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C=S / C=O	Aromatic C- NO ₂	Aromatic CH	Aromatic C- C=S/C=O
4-Nitrobenzamide[1]	168.3	149.1	123.9, 129.0	140.5
N-phenyl-4-nitrobenzamide[2]	164.8	149.9	120.3, 124.8, 129.2, 129.6	140.0
4-Chlorobenzothioamide[4][5]	209.2	-	128.5, 129.6	144.7

Table 3: FTIR Spectroscopic Data (cm⁻¹)

Compound	C=S / C=O Stretch	N-H Stretch	NO ₂ Asymmetric Stretch	NO ₂ Symmetric Stretch
4-Nitrobenzamide[1]	~1670	~3400, ~3200	~1530	~1350
4-Nitrophenyl-4'-nitrobenzoate[6]	1752 (C=O, ester)	-	1523	1343
4-Chlorobenzothioamide[4]	~1400-1600 (Thioamide bands)	~3300, ~3100	-	-

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
4-Nitrobenzamide[1][7][8][9]	166	150 ([M-O] ⁺), 120 ([M-NO ₂] ⁺), 104, 76
4-Chlorobenzothioamide[4]	171/173	137/139, 124, 111

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques as detailed in the cited literature. A general overview of the methodologies is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were typically recorded on Bruker or Varian spectrometers operating at frequencies ranging from 300 to 500 MHz for ¹H NMR and 75 to 126 MHz for ¹³C NMR. Samples were dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[4][10]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were recorded using spectrometers such as Bruker or Perkin-Elmer. Samples were prepared as KBr pellets or

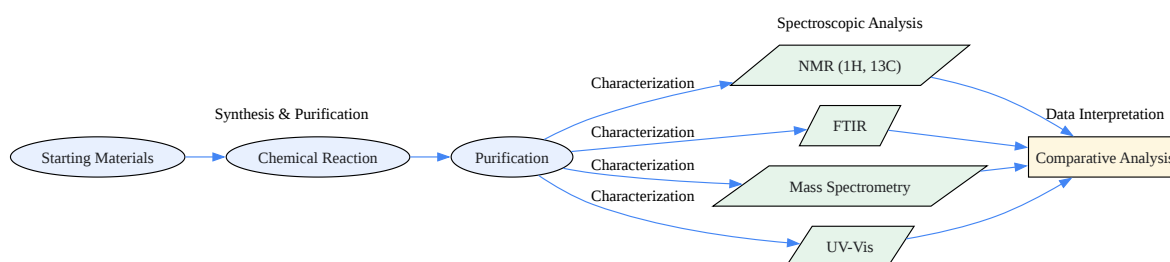
analyzed using an Attenuated Total Reflectance (ATR) accessory.[6] Spectra were typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): Mass spectra were obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI). The data provides information on the molecular weight and fragmentation patterns of the compounds.[1][4][7][8][9]

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on spectrophotometers using solutions of the compounds in various solvents like ethanol, cyclohexane, or acetonitrile. The wavelength of maximum absorption (λ_{max}) provides information about the electronic transitions within the molecule.[11][12]

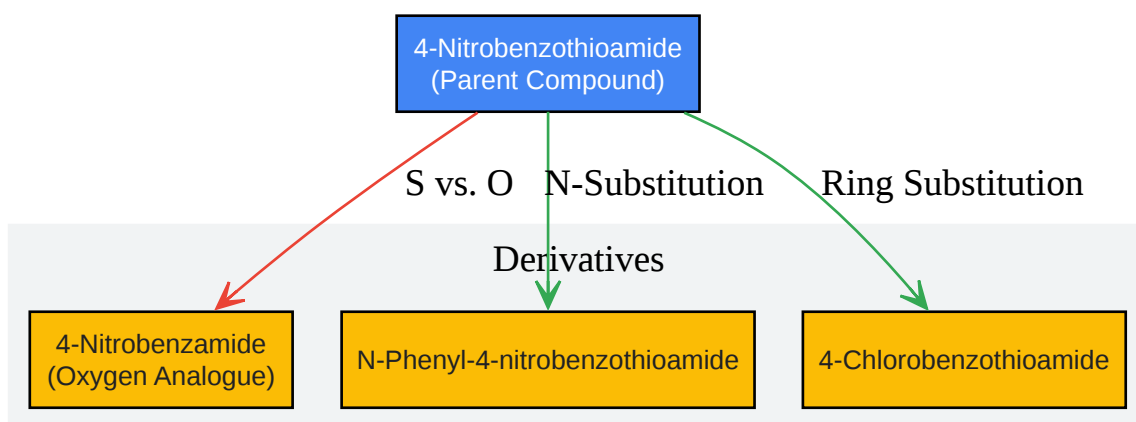
Visualizing the Workflow and Relationships

To better illustrate the processes and connections discussed, the following diagrams were generated using Graphviz.



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Caption: General workflow for the synthesis and spectroscopic analysis of **4-Nitrobenzothioamide** and its derivatives.



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Caption: Logical relationships between **4-Nitrobenzothioamide** and its studied derivatives.

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